molecular formula C10H10INO B1532614 6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one CAS No. 1214900-47-6

6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one

Cat. No.: B1532614
CAS No.: 1214900-47-6
M. Wt: 287.1 g/mol
InChI Key: GWOJFJPYMXRQEY-UHFFFAOYSA-N
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Description

6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one (CAS: 1214900-47-6) is a halogenated indole derivative with the molecular formula C₁₀H₁₀INO and a molecular weight of 287.10 g/mol . This compound features a substituted indolin-2-one core, where the iodine atom is positioned at the 6th carbon, and two methyl groups occupy the 3rd carbon. Its high purity (95+%) and unique electronic profile make it a valuable intermediate in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions due to the iodine substituent’s role as a leaving group .

Properties

IUPAC Name

6-iodo-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOJFJPYMXRQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)I)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247814
Record name 1,3-Dihydro-6-iodo-3,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214900-47-6
Record name 1,3-Dihydro-6-iodo-3,3-dimethyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214900-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-6-iodo-3,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one typically involves the iodination of 3,3-dimethyl-1,3-dihydroindol-2-one. One common method is the reaction of 3,3-dimethyl-1,3-dihydroindol-2-one with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one involves its interaction with various molecular targets. The iodine atom and the indole ring play crucial roles in its binding to enzymes and receptors. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The indolin-2-one scaffold is highly versatile, with modifications at the 3rd and 6th positions significantly altering physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one 6-I; 3,3-dimethyl C₁₀H₁₀INO 287.10 High leaving group reactivity
6-Amino-3,3-dimethylindolin-2-one 6-NH₂; 3,3-dimethyl C₈H₁₀N₂O 162.19 Enhanced hydrogen bonding potential
6-Chloro-3-(phenylmethylene)-1H-indol-2-one 6-Cl; 3-benzylidene C₁₅H₁₀ClNO 255.70 Increased electrophilicity
5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene-malonaldehyde 5-F; 3,3-dimethyl; conjugated aldehyde C₁₃H₁₁FNO₂ 248.23 Extended conjugation for bioactivity
6-Ethyl-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1H-indol-2-one 6-C₂H₅; 3-OH; 3-(pyridinyl) C₁₇H₁₇N₂O₃ 309.34 Improved hydrophilicity
Key Observations:
  • Halogen Substituents : The iodine atom in the target compound provides steric bulk and polarizability, enhancing its utility in Suzuki-Miyaura couplings compared to smaller halogens like chlorine (e.g., 6-chloro analog) .
  • Amino vs. Iodo: Replacing iodine with an amino group (6-amino analog) introduces hydrogen-bonding capability, which could improve solubility and receptor binding in drug design .
Antifungal and Antibacterial Activity

Compounds with extended conjugation, such as 3-(2-decyloxy-phenylimino)-2-(3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-propionaldehyde, exhibit notable antifungal activity against Fusarium oxysporum and antibacterial effects against Bacillus cereus . The target compound’s iodine substituent may hinder similar activity due to reduced membrane permeability compared to alkyl chains.

Cytotoxicity

The iodine substituent’s larger size and lower electronegativity may alter this profile.

Anti-inflammatory and Analgesic Potential

Indolyl-imidazolone hybrids derived from 2-phenyl-1H-indole-3-carbaldehyde showed efficacy comparable to indomethacin in pain and inflammation models . While the target compound lacks such hybrid structures, its iodine atom could be leveraged to design novel anti-inflammatory agents via targeted modifications.

Biological Activity

Overview

6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one is a derivative of indole characterized by the presence of an iodine atom and two methyl groups. Its molecular formula is C10H10INO, and it has garnered attention for its unique chemical reactivity and biological activity. This compound is utilized in various scientific research applications, particularly in biological studies related to enzyme inhibition and protein interactions.

The synthesis of this compound typically involves the iodination of 3,3-dimethyl-1,3-dihydroindol-2-one. Common methods include:

  • Iodination Reaction : The reaction of 3,3-dimethyl-1,3-dihydroindol-2-one with iodine in the presence of an oxidizing agent.
  • Solvent Use : Organic solvents like dichloromethane or chloroform are often used under reflux conditions to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The iodine atom enhances its binding affinity to enzymes and receptors. It can inhibit specific enzymes by forming stable complexes that affect biochemical pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes.
  • Protein Interactions : It may modulate protein-protein interactions, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by inhibiting the interaction between p53 and MDM2 proteins, crucial for tumor suppression .
  • Cell Cycle Regulation : It has been shown to affect cell cycle progression in various cancer cell lines, potentially leading to cell cycle arrest .

Case Study 1: Inhibition of MDM2-p53 Interaction

A study investigated the effects of this compound on the MDM2-p53 interaction. The compound demonstrated a dose-dependent inhibition of this interaction, leading to increased levels of active p53 in cancer cells. This resulted in enhanced apoptosis and reduced tumor growth in xenograft models.

CompoundIC50 (µM)Effect on Cell Cycle
This compound150Induces G1 arrest
Nutlin-3a1.9Induces G1 arrest

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an enzyme inhibitor. It was found to inhibit NAD+-dependent enzymes significantly, affecting cellular metabolism and inducing stress responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureNotable Activity
5-Iodo-1,3-dihydroindol-2-oneIodine at different positionModerate enzyme inhibition
6-Chloro-N-hydroxynicotinamideChlorine instead of iodineLess potent than iodinated version

The presence of the iodine atom in this compound enhances its reactivity and biological activity compared to its non-iodinated counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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